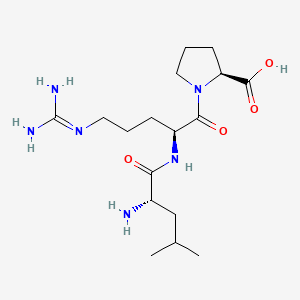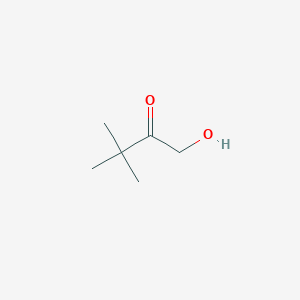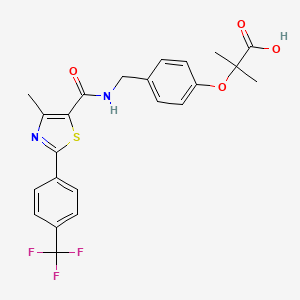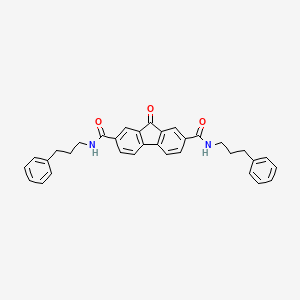
9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorene derivatives involves multiple steps, including the modification of the fluorene ring and the introduction of various functional groups. For instance, the synthesis of an ether-containing bis(o-aminophenol) monomer with a diphenylfluorene unit was achieved by reacting 9,9-bis(4-hydroxyphenyl)fluorene with 2-benzyloxy-4-fluoronitrobenzene, followed by catalytic reduction . This monomer was then used to create aromatic poly(ether benzoxazole)s through polycondensation with aromatic dicarboxylic acid chlorides and subsequent thermal cyclodehydration .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is crucial for their biological activity. The introduction of substitutions at the 7-position of the 9-oxo-9H-fluorene ring, for example, led to compounds with improved activity against various cancer cell lines . Additionally, the use of 9,9′-spirobi[9H-fluorene] as a spacer in molecular clefts provided a rigid structure that could selectively complex with pyranosides and dicarboxylic acids, demonstrating the importance of the fluorene scaffold in molecular recognition .
Chemical Reactions Analysis
The chemical reactivity of fluorene derivatives is influenced by the substitutions on the fluorene ring. The SAR studies indicated that most changes to the 9-oxo-9H-fluorene ring were not well tolerated, with few exceptions . The introduction of specific substituents can lead to a change in the mechanism of action, as seen with compounds that were active in a tubulin inhibition assay, unlike the original lead compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives, such as solubility and thermal stability, are important for their practical applications. For example, the lead compound N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) was found to have increased aqueous solubility while retaining broad activity in caspase activation and cell growth inhibition assays . The aromatic poly(ether benzoxazole)s derived from fluorene exhibited good solubility in certain solvents and high thermal stability, with glass transition temperatures and 10% weight loss temperatures in the ranges of 258-294°C and 560-580°C, respectively .
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry
9H-Fluorene derivatives, like the one mentioned, are extensively used in chemical and biochemical applications due to their reactive properties. For instance, acrylamide, a molecule with a similar reactive conjugated structure, is utilized globally to synthesize polyacrylamide. Polyacrylamide finds its applications in various domains such as soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. Understanding the chemistry and biochemistry of such vinyl compounds is crucial for developing better food processes to decrease their content in the diet and mitigate potential health risks (Friedman, 2003).
Molecular Imaging and Toxicity Analysis
Fluorophores, which share structural similarity with 9H-Fluorene derivatives, are pivotal in molecular imaging, especially for in vivo cancer diagnosis. However, their potential toxicity necessitates comprehensive analysis before administration to patients. Detailed studies on the toxicity of various fluorophores have been conducted to ensure their safety for human use (Alford et al., 2009).
Organic Optoelectronics
In the realm of organic optoelectronics, materials based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY), structurally related to 9H-Fluorene, have emerged as promising platforms. These materials have applications in sensors, organic thin-film transistors, organic photovoltaics, and notably, as active materials in organic light-emitting diodes (OLEDs) (Squeo & Pasini, 2020).
Coordination Chemistry
Compounds with phenanthroline ligands, akin to the fluorene derivative structure, exhibit unique properties when coordinated with metals like Cu(I). Such coordination compounds are integral in studies related to metal-to-ligand charge transfer excited states, showcasing potential for a variety of applications including lighting and display technologies (Scaltrito et al., 2000).
Pharmacology and Clinical Potential
Similar structural compounds like acyclic nucleoside phosphonate (ANP) analogues exhibit broad-spectrum antiviral activities, underscoring the potential of such structures in therapeutic applications. These compounds, through specific interactions with viral DNA polymerases, demonstrate potent antiviral action in vitro and in vivo (Naesens et al., 1997).
Propiedades
IUPAC Name |
9-oxo-2-N,7-N-bis(3-phenylpropyl)fluorene-2,7-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O3/c36-31-29-21-25(32(37)34-19-7-13-23-9-3-1-4-10-23)15-17-27(29)28-18-16-26(22-30(28)31)33(38)35-20-8-14-24-11-5-2-6-12-24/h1-6,9-12,15-18,21-22H,7-8,13-14,19-20H2,(H,34,37)(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPGSVMCACUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C(=O)NCCCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435828 | |
| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |
CAS RN |
443794-40-9 | |
| Record name | GPI-16552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443794409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GPI-16552 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6W7KP8MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




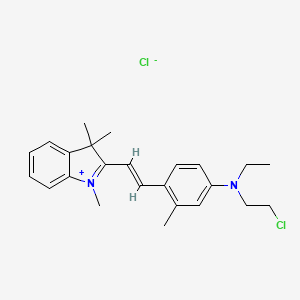



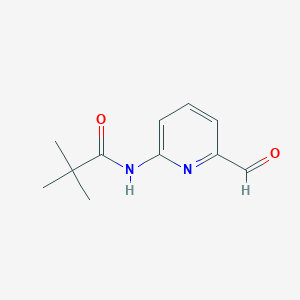
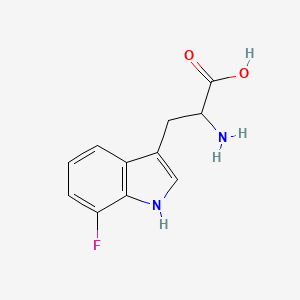
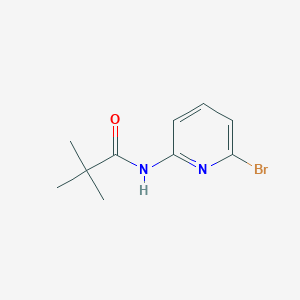
![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)
